![molecular formula C25H25N5O5S B3018614 N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 309969-70-8](/img/structure/B3018614.png)
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide (3) was achieved through the reaction of furan-2-carbonyl chloride (1) with 4-bromoaniline (2) using triethylamine (Et3N) as a base, resulting in high yields of 94%. This compound was further modified to produce a series of N-(4-bromophenyl)furan-2-carboxamide analogues (5a-i) through Suzuki-Miyaura cross-coupling reactions. These reactions were catalyzed by triphenylphosphine palladium with potassium phosphate (K3PO4) as the base, yielding moderate to good results ranging from 43% to 83% .
Molecular Structure Analysis
The molecular structures of the synthesized furan-2-carboxamide derivatives were confirmed using various spectral techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and liquid chromatography-mass spectrometry (LCMS). These techniques ensured the accuracy of the synthesized compounds' structures .
Chemical Reactions Analysis
The furan-2-carboxamide derivatives were synthesized using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This reaction was facilitated by the use of ultrasound irradiation at room temperature and p-toluenesulfonic acid (p-TSA) as a catalyst. The use of ultrasound is a notable feature as it can increase reaction rates and yields .
Physical and Chemical Properties Analysis
The synthesized furan-2-carboxamide derivatives exhibited potent anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Specifically, compound (3) showed significant effectiveness, especially against NDM-positive A. baumannii, when compared to various commercially available drugs. Additionally, the compounds were found to be potent tyrosinase inhibitors, with IC50 values significantly lower than the standard kojic acid. The inhibition mechanism was determined to be non-competitive for compound 4e, which forms an enzyme-inhibitor complex. The compounds also demonstrated DPPH free radical scavenging ability, indicating their potential as antioxidants .
Relevant Case Studies
The anti-bacterial activity of the synthesized compounds was validated through in vitro studies and computational approaches, including docking studies and molecular dynamics (MD) simulations. These studies confirmed the active site and molecular interaction stability, providing a deeper understanding of the compounds' mechanisms of action against drug-resistant bacteria . The tyrosinase inhibition and free radical scavenging abilities were also supported by chemoinformatics and molecular docking studies, which showed good binding energy values and coherent in vitro and in silico analysis results .
Scientific Research Applications
Triazole Derivatives in Antiprotozoal Agents
Triazole derivatives, particularly those with dicationic structures, have been explored for their antiprotozoal properties. A study by Ismail et al. (2004) demonstrated the synthesis and biological evaluation of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, showing potent antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the potential of triazole and furan components in developing treatments against protozoal infections (Ismail et al., 2004).
properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-16-6-4-7-17(12-16)27-23(31)15-36-25-29-28-22(14-26-24(32)21-8-5-11-35-21)30(25)19-13-18(33-2)9-10-20(19)34-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRZYQCMBUZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.